![molecular formula C18H18N4O2 B5690558 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol](/img/structure/B5690558.png)
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 works by binding to the ATP-binding site of the EGFR, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis. 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 is highly selective for the EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis. In addition, 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been shown to enhance the effectiveness of other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 in lab experiments is its high selectivity for the EGFR, which allows for the specific targeting of this receptor. However, one limitation is that 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 is not effective against all types of cancer and may only be effective in certain patient populations.
Zukünftige Richtungen
There are several future directions for the study of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which would allow for more personalized cancer treatment. Additionally, the combination of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 with other targeted therapies, such as immune checkpoint inhibitors, is an area of active research. Finally, the use of 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 in combination with radiation therapy is also being explored as a potential treatment option for cancer.
Synthesemethoden
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinyl)-2-quinazoline with 3-nitrophenol, followed by reduction and deprotection. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. 3-{[4-(4-morpholinyl)-2-quinazolinyl]amino}phenol 153035 has also been studied in combination with other chemotherapeutic agents, such as cisplatin and docetaxel, to enhance their effectiveness.
Eigenschaften
IUPAC Name |
3-[(4-morpholin-4-ylquinazolin-2-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-14-5-3-4-13(12-14)19-18-20-16-7-2-1-6-15(16)17(21-18)22-8-10-24-11-9-22/h1-7,12,23H,8-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKOLNFBYIZIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Morpholin-4-yl)quinazolin-2-yl]amino}phenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.